molecular formula C14H21N3O2 B3859448 3-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]-1-propanol

3-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]-1-propanol

Cat. No. B3859448
M. Wt: 263.34 g/mol
InChI Key: UCBQHWIXLWWDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]-1-propanol” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure, similar to that of N-substituted benzimidazoles, suggests potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, which is a fused benzene and imidazole ring. The ethoxy and ethyl groups are likely to be attached to one of the nitrogen atoms in the imidazole ring .


Chemical Reactions Analysis

Benzimidazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors to various biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific compound depend on its molecular structure. For example, the presence of an ethoxy group in this compound could increase its solubility in organic solvents .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological target. Some benzimidazole derivatives have been found to inhibit cyclin-dependent kinases, which are involved in cell cycle regulation .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore the potential of this specific compound for various applications .

properties

IUPAC Name

3-[(5-ethoxy-1-ethylbenzimidazol-2-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-17-13-7-6-11(19-4-2)10-12(13)16-14(17)15-8-5-9-18/h6-7,10,18H,3-5,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBQHWIXLWWDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OCC)N=C1NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]-1-propanol
Reactant of Route 2
Reactant of Route 2
3-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]-1-propanol
Reactant of Route 3
Reactant of Route 3
3-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]-1-propanol
Reactant of Route 4
Reactant of Route 4
3-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]-1-propanol
Reactant of Route 5
Reactant of Route 5
3-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]-1-propanol
Reactant of Route 6
Reactant of Route 6
3-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.